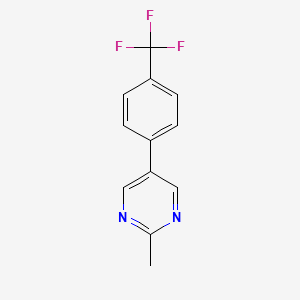![molecular formula C19H27Cl2N3O4 B8460293 (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate](/img/structure/B8460293.png)
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate
Vue d'ensemble
Description
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate is a complex organic compound that features a dichlorobenzyl group, a piperazine ring, and a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and 4-(2-aminoethyl)piperazine.
Protection of Amino Group: The amino group of 4-(2-aminoethyl)piperazine is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine.
Coupling Reaction: The protected piperazine derivative is then coupled with 3,5-dichlorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate can undergo various chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields substituted benzyl derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazine-1-carboxylate: Similar structure but lacks the dichlorobenzyl group.
3,5-Dichlorobenzyl piperazine-1-carboxylate: Similar structure but lacks the tert-butoxycarbonyl-protected amino group.
Uniqueness
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate is unique due to the combination of the dichlorobenzyl group and the protected aminoethyl piperazine moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C19H27Cl2N3O4 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27Cl2N3O4/c1-19(2,3)28-17(25)22-4-5-23-6-8-24(9-7-23)18(26)27-13-14-10-15(20)12-16(21)11-14/h10-12H,4-9,13H2,1-3H3,(H,22,25) |
Clé InChI |
WTTBVAAFODSJAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1H-[4,4]bipyrimidinyl-6-one](/img/structure/B8460214.png)




![tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8460257.png)








